molecular formula C16H23NO4S2 B2830699 2-(cyclopentylsulfanyl)-1-{3-[(furan-2-yl)methanesulfonyl]pyrrolidin-1-yl}ethan-1-one CAS No. 1798522-72-1

2-(cyclopentylsulfanyl)-1-{3-[(furan-2-yl)methanesulfonyl]pyrrolidin-1-yl}ethan-1-one

Cat. No.: B2830699
CAS No.: 1798522-72-1
M. Wt: 357.48
InChI Key: UBQLUMWMPSDPTN-UHFFFAOYSA-N
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Description

2-(cyclopentylsulfanyl)-1-{3-[(furan-2-yl)methanesulfonyl]pyrrolidin-1-yl}ethan-1-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopentylthio group, a furan-2-ylmethylsulfonyl group, and a pyrrolidin-1-yl group attached to an ethanone backbone. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in chemistry, biology, and medicine.

Scientific Research Applications

2-(cyclopentylsulfanyl)-1-{3-[(furan-2-yl)methanesulfonyl]pyrrolidin-1-yl}ethan-1-one has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentylsulfanyl)-1-{3-[(furan-2-yl)methanesulfonyl]pyrrolidin-1-yl}ethan-1-one typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Thioether Formation:

    Sulfonylation: The furan-2-ylmethylsulfonyl group is introduced via a sulfonylation reaction, where a furan-2-ylmethyl group reacts with a sulfonyl chloride in the presence of a base.

    Pyrrolidine Addition: The pyrrolidin-1-yl group is added through a nucleophilic substitution reaction, where pyrrolidine reacts with an appropriate electrophile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopentylsulfanyl)-1-{3-[(furan-2-yl)methanesulfonyl]pyrrolidin-1-yl}ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Bases: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)

    Acids: Hydrochloric acid (HCl), sulfuric acid (H2SO4)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA can yield sulfoxides, while reduction with LiAlH4 can produce thiols.

Mechanism of Action

The mechanism of action of 2-(cyclopentylsulfanyl)-1-{3-[(furan-2-yl)methanesulfonyl]pyrrolidin-1-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Cyclopentylthio)-1-(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)propanone
  • 2-(Cyclopentylthio)-1-(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)butanone
  • 2-(Cyclopentylthio)-1-(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)pentanone

Uniqueness

The uniqueness of 2-(cyclopentylsulfanyl)-1-{3-[(furan-2-yl)methanesulfonyl]pyrrolidin-1-yl}ethan-1-one lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

2-cyclopentylsulfanyl-1-[3-(furan-2-ylmethylsulfonyl)pyrrolidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4S2/c18-16(11-22-14-5-1-2-6-14)17-8-7-15(10-17)23(19,20)12-13-4-3-9-21-13/h3-4,9,14-15H,1-2,5-8,10-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBQLUMWMPSDPTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCC(=O)N2CCC(C2)S(=O)(=O)CC3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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